![molecular formula C18H21NO7 B14954965 4-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B14954965.png)
4-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid
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Overview
Description
4-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its complex structure, which includes a chromen-2-one core with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method includes the Knoevenagel reaction, where 7-hydroxy coumarin derivatives are synthesized by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine .
Industrial Production Methods
the general principles of green chemistry, such as using green solvents and catalysts, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sodium azides are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
4-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-6-yl acetate: Shares a similar chromen-2-one core but with different functional groups.
7-Methylcoumarin: Another coumarin derivative with a simpler structure.
Isoginkgetin: A biflavonoid compound with a similar chromen-2-one core.
Uniqueness
4-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
4-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a chromenone backbone with additional functional groups that may contribute to its biological activity. The molecular formula is C19H19N3O5 with a molecular weight of approximately 401.4 g/mol. The IUPAC name is N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide.
Anticancer Activity
Research has indicated that derivatives of chromenone compounds exhibit significant anticancer properties. For instance, studies have shown that certain hydroxamic acid derivatives can inhibit histone deacetylases (HDACs), leading to antiproliferative effects on various cancer cell lines. These compounds have demonstrated IC50 values ranging from 4.9 to 7.6 µM against multiple human cancer cell lines, suggesting a promising therapeutic potential .
Table 1: Anticancer Activity of Chromenone Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A431 | 5.0 | HDAC inhibition |
Compound B | Jurkat | 6.5 | Cell cycle arrest |
This compound | Various | TBD | TBD |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Chromenones have been linked to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. In vitro studies have shown that certain derivatives can reduce the expression of TNF-alpha and IL-6 in activated macrophages .
Antimicrobial Properties
Emerging research indicates that chromenone derivatives may possess antimicrobial activity. For example, studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Case Studies and Research Findings
- Case Study on HDAC Inhibition : A study evaluated the effects of various hydroxamic acid derivatives on HDAC activity and found that certain compounds significantly inhibited HDACs in vitro, leading to increased acetylation of histones and subsequent cell cycle arrest in cancer cells .
- Antimicrobial Efficacy : Research focused on the synthesis of new chromenone derivatives revealed substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Mechanistic Insights : Molecular docking studies conducted on selected derivatives suggested strong binding affinities to key enzymes involved in cancer progression, supporting the hypothesis that these compounds may act as dual inhibitors targeting both HDACs and specific oncogenic pathways .
Properties
Molecular Formula |
C18H21NO7 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H21NO7/c1-10-12(9-15(20)19-6-4-5-16(21)22)18(23)26-14-8-11(24-2)7-13(25-3)17(10)14/h7-8H,4-6,9H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
MFXSGSHCAQKMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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